molecular formula C8H9NO B1626964 N-Methylformanilide-carbonyl-13C CAS No. 61655-07-0

N-Methylformanilide-carbonyl-13C

Cat. No.: B1626964
CAS No.: 61655-07-0
M. Wt: 136.16 g/mol
InChI Key: JIKUXBYRTXDNIY-CDYZYAPPSA-N
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Description

N-Methylformanilide-carbonyl-13C is a labeled compound that contains a 13C isotope, making it particularly useful in various fields of scientific research. This compound has the molecular formula C8H9NO and a molar mass of 136.17 g/mol . It is known for its applications in chemistry, biology, medicine, and industry due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylformanilide-carbonyl-13C can be synthesized by heating methylaniline with formamide in glacial acetic acid solution . Another method involves the formylation of methylaniline using formic acid and toluene as a solvent . The reaction conditions typically involve heating and distillation to remove water and other by-products.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The use of formic acid and methylaniline in the presence of a solvent like toluene ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylformanilide-carbonyl-13C undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form N-methyl-N-phenylformamide.

    Reduction: It can be reduced to form N-methylaniline.

    Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA) . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include N-methyl-N-phenylformamide, N-methylaniline, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylformanilide-carbonyl-13C include:

  • N-Methylformanilide
  • N-Methyl-N-phenylformamide
  • N-Methylaniline

Uniqueness

This compound is unique due to its 13C isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques . This labeling allows for detailed studies of molecular structures and reaction mechanisms that are not possible with non-labeled compounds.

Properties

IUPAC Name

N-methyl-N-phenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUXBYRTXDNIY-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([13CH]=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575898
Record name N-Methyl-N-phenyl(~13~C)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-07-0
Record name N-Methyl-N-phenyl(~13~C)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61655-07-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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